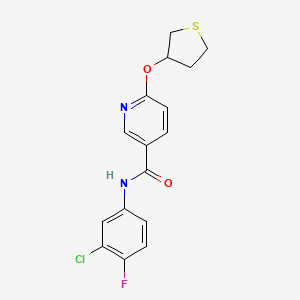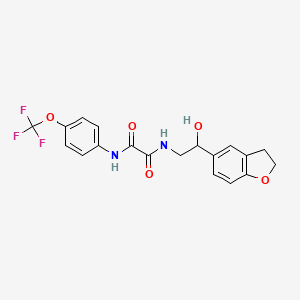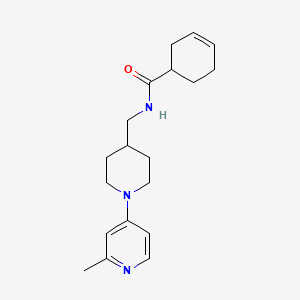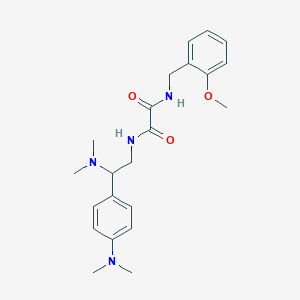![molecular formula C14H19NO5S B2971073 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-methoxypiperidine CAS No. 1325708-97-1](/img/structure/B2971073.png)
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-methoxypiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Microbial Degradation of Sulfonamide Antibiotics
A study by Ricken et al. (2013) investigated the microbial degradation of sulfonamide antibiotics, revealing an unusual degradation pathway initiated by ipso-hydroxylation followed by the fragmentation of the parent compound. This process, observed in Microbacterium sp. strain BR1, suggests potential environmental applications in mitigating antibiotic resistance propagation (Ricken et al., 2013).
Synthesis and Antibacterial Evaluation
Another study conducted by Aziz‐ur‐Rehman et al. (2017) focused on the synthesis, spectral analysis, and antibacterial evaluation of sulfamoyl, piperidine, and 1,3,4-oxadiazole derivatives. These compounds exhibited valuable antibacterial properties, highlighting their potential in medical applications (Aziz‐ur‐Rehman et al., 2017).
Rhodium-Catalyzed Synthesis
Shi et al. (2015) described a rhodium-catalyzed synthesis of 2,5-epoxybenzo[f][1,4]oxazepines from 1-sulfonyl-1,2,3-triazoles and salicylaldehydes. This method provides a series of functionalized oxazepines, which could have implications in synthetic chemistry and materials science (Shi et al., 2015).
Antibacterial Potential of N-substituted Sulfonamides
Abbasi et al. (2016) explored the antibacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety. The study indicated potent therapeutic potential against various bacterial strains, which could be significant in the development of new antibacterial agents (Abbasi et al., 2016).
Inhibition of Caspase-3 by Isatin 1,2,3-Triazoles
Jiang and Hansen (2011) investigated the inhibition of caspase-3 by disubstituted 1,2,3-triazoles, identifying potent inhibitors that could have implications in the study of apoptosis and potential therapeutic applications (Jiang & Hansen, 2011).
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-methoxypiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-18-11-4-6-15(7-5-11)21(16,17)12-2-3-13-14(10-12)20-9-8-19-13/h2-3,10-11H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMVNGPXUKCUBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-methoxypiperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide](/img/structure/B2970991.png)

![4-bromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol](/img/structure/B2970995.png)

![1-{7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2970997.png)


![N-(3-chloro-2-methylphenyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2971001.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2971004.png)
![N-(4-methylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2971007.png)
![1-(4-Tert-butylphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea](/img/structure/B2971010.png)


![2-Cyclopropyl-4-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2971013.png)